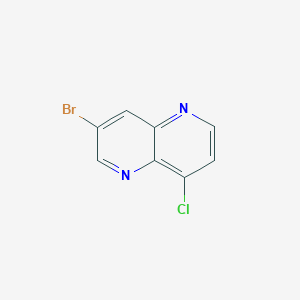

3-Bromo-8-chloro-1,5-naphthyridine

概要

説明

3-Bromo-8-chloro-1,5-naphthyridine is a heterocyclic compound that belongs to the class of naphthyridines. It is characterized by the presence of bromine and chlorine atoms at the 3rd and 8th positions, respectively, on the naphthyridine ring.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-8-chloro-1,5-naphthyridine typically involves the bromination and chlorination of 1,5-naphthyridine derivatives. One common method includes the use of bromine and chlorine reagents under controlled conditions to achieve selective halogenation . For instance, the bromination can be carried out using bromine in acetic acid, while chlorination can be achieved using thionyl chloride in the presence of a catalyst .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is crucial to maintain the desired reaction conditions .

化学反応の分析

Types of Reactions

3-Bromo-8-chloro-1,5-naphthyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

Oxidation and Reduction: The compound can undergo oxidation to form naphthyridine N-oxides or reduction to yield dehalogenated derivatives.

Cross-Coupling Reactions: It can participate in cross-coupling reactions, such as Suzuki or Heck reactions, to form complex organic molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: Reagents like lithium aluminum hydride or palladium on carbon.

Cross-Coupling: Catalysts like palladium acetate with ligands such as triphenylphosphine.

Major Products

The major products formed from these reactions include substituted naphthyridines, naphthyridine N-oxides, and various cross-coupled derivatives .

科学的研究の応用

Medicinal Chemistry

The medicinal properties of 3-bromo-8-chloro-1,5-naphthyridine are primarily attributed to its structural characteristics that allow it to interact with biological targets. Research indicates that derivatives of 1,5-naphthyridines exhibit a range of biological activities, including:

- Antibacterial Activity : Compounds within this class have shown effectiveness against various bacterial strains. Studies have demonstrated that naphthyridine derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria .

- Anticancer Properties : Some derivatives have been evaluated for their cytotoxic effects against cancer cell lines. For instance, certain 1,5-naphthyridine compounds exhibited IC50 values in the low micromolar range against human cancer cell lines such as MCF-7 (breast cancer) and HL-60 (leukemia) .

- Antiviral Activity : Research has highlighted the potential of naphthyridine derivatives in inhibiting viral replication, making them candidates for further development as antiviral agents .

Case Study: Anticancer Activity

A study focused on a series of naphthyridine derivatives indicated that this compound displayed significant cytotoxicity against multiple cancer cell lines with IC50 values ranging from 0.03 to 8.5 μM . These findings suggest that further optimization of this compound could lead to effective anticancer therapies.

Synthetic Organic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for the synthesis of more complex molecules. Its bromine and chlorine substituents facilitate various reactions:

- Cross-Coupling Reactions : The bromine atom allows for Suzuki or Heck coupling reactions, enabling the formation of biaryl compounds that are valuable in pharmaceuticals and materials science .

- Ligand Formation : The compound can act as a ligand in coordination chemistry, forming metal complexes that are useful in catalysis and material applications .

Material Science Applications

The unique electronic properties of naphthyridine derivatives make them suitable for applications in material science:

- Organic Light Emitting Diodes (OLEDs) : Naphthyridine compounds have been explored as potential materials for OLEDs due to their ability to emit light when subjected to an electric current .

- Sensors : The chemical reactivity and electronic properties of these compounds enable their use in sensors for detecting various analytes .

Data Table: Biological Activities of Naphthyridine Derivatives

作用機序

The mechanism of action of 3-Bromo-8-chloro-1,5-naphthyridine involves its interaction with specific molecular targets, such as enzymes or receptors. The halogen atoms enhance its binding affinity to these targets, leading to inhibition or modulation of their activity . The compound may also participate in redox reactions, affecting cellular processes and signaling pathways .

類似化合物との比較

Similar Compounds

- 3-Bromo-1,5-naphthyridine

- 8-Chloro-1,5-naphthyridine

- 3-Bromo-8-methyl-1,5-naphthyridine

Uniqueness

3-Bromo-8-chloro-1,5-naphthyridine is unique due to the presence of both bromine and chlorine atoms, which confer distinct chemical reactivity and biological activity compared to its mono-substituted counterparts . This dual halogenation enhances its versatility in synthetic applications and its potential as a pharmacophore .

生物活性

Overview

3-Bromo-8-chloro-1,5-naphthyridine is a heterocyclic compound belonging to the naphthyridine class, characterized by the presence of bromine and chlorine substituents at the 3rd and 8th positions on the naphthyridine ring. Its molecular formula is and it has garnered attention for its diverse biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. This article aims to synthesize existing research on the biological activity of this compound, highlighting its mechanisms of action, biochemical properties, and potential applications.

Target Interactions

This compound interacts with various biological targets, which can be categorized into:

- Enzymatic Interactions : The compound may inhibit or activate specific enzymes involved in metabolic pathways. For instance, it has been shown to modulate kinase and phosphatase activities, which are crucial for cell signaling.

- Receptor Binding : Preliminary studies suggest that this compound may bind to certain receptors, influencing cellular responses and gene expression .

Biochemical Pathways

The reactivity of this compound allows it to participate in several biochemical pathways:

- Cell Signaling Modulation : By altering phosphorylation states of signaling proteins, this compound can affect how cells respond to external stimuli.

- Gene Expression Regulation : It interacts with transcription factors that regulate genes involved in cell growth and apoptosis.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties:

- Bacterial Inhibition : Studies have shown that derivatives of naphthyridines, including this compound, possess activity against various bacteria such as Staphylococcus aureus and Escherichia coli. The presence of halogen substituents has been linked to enhanced antibacterial activity .

Table 1 summarizes the antimicrobial activity of this compound compared to standard antibiotics:

| Microorganism | MIC (mM) | Comparison |

|---|---|---|

| Staphylococcus aureus | 6–7 | Comparable to ampicillin |

| Escherichia coli | 5.4–7.1 | Comparable to tetracycline |

| Pseudomonas aeruginosa | Not active |

Anticancer Properties

The compound has also been investigated for its potential anticancer effects:

- Cell Line Studies : In vitro studies have indicated that this compound can induce apoptosis in cancer cell lines by modulating critical signaling pathways .

Case Studies

Several studies have explored the biological activity of naphthyridines. For instance:

- A study published in MDPI examined various naphthyridine derivatives for their antimicrobial activity. It found that brominated compounds exhibited superior activity against bacterial strains compared to non-brominated counterparts .

- Research on the modulation of antibiotic activity by naphthyridine derivatives showed that combining these compounds with existing antibiotics could enhance their efficacy against resistant strains .

特性

IUPAC Name |

3-bromo-8-chloro-1,5-naphthyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H4BrClN2/c9-5-3-7-8(12-4-5)6(10)1-2-11-7/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKKJMLNKELECHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C2C=C(C=NC2=C1Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H4BrClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60541368 | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

243.49 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97267-61-3 | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97267-61-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Bromo-8-chloro-1,5-naphthyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60541368 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the significance of 3-bromo-8-chloro-1,5-naphthyridine in the context of antimalarial research?

A1: this compound serves as a crucial starting material for synthesizing a series of N4-substituted 7-bromo-1,5-naphthyridin-4-amines. [] This specific chemical modification, replacing the 8-chloro substituent with various amines, led to the development of compounds exhibiting significant antimalarial activity against Plasmodium vinckei vinckei in mice. [] This suggests that the 1,5-naphthyridine scaffold, particularly with bromine at the 7-position, holds promise for developing new antimalarial agents.

Q2: Can you elaborate on the structure-activity relationship (SAR) insights gained from modifying this compound?

A2: While the abstract doesn't delve into specific SAR details, it highlights that incorporating various amine substituents at the 4-position of the 7-bromo-1,5-naphthyridine core yielded compounds with varying degrees of antimalarial activity. [] This finding underscores the importance of the amine substituent's nature in influencing the compound's interaction with its biological target and its overall efficacy. Further research exploring different amine groups and their physicochemical properties could optimize the antimalarial potency within this compound series.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。